

Role of fucosylated glycans in immune response

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Role of Fucosylated Glycans in the Immune Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans, is a critical post-translational modification that profoundly influences a vast array of biological processes. Within the immune system, fucosylated glycans are indispensable for orchestrating both innate and adaptive immune responses. They are integral to immune cell trafficking, receptor signaling, and the modulation of effector functions. Aberrant fucosylation is increasingly recognized as a hallmark of various pathologies, including autoimmune diseases and cancer, making it a focal point for novel therapeutic strategies and biomarker discovery. This technical guide provides a comprehensive overview of the multifaceted roles of fucosylated glycans in immunity, detailed experimental protocols for their study, and a summary of key quantitative data to aid researchers and drug development professionals in this dynamic field.

Core Concepts of Fucosylation in Immunity

Fucosylated glycans are synthesized by a family of enzymes known as fucosyltransferases (FUTs), which transfer a fucose residue from a donor substrate, GDP-fucose, to an acceptor glycan.^[1] There are two primary types of fucosylation with distinct roles in the immune system:

- **Core Fucosylation:** This involves the α 1,6-linkage of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, a reaction catalyzed exclusively by

fucosyltransferase 8 (FUT8).[1][2] Core fucosylation is crucial for the proper function of a wide range of immune receptors and molecules.

- **Terminal Fucosylation:** This refers to the addition of fucose to the outer arms of glycans, forming various linkages such as α 1,2, α 1,3, and α 1,4. These modifications are responsible for the synthesis of important structures like Lewis antigens (e.g., sialyl Lewis X), which are critical for selectin-mediated leukocyte adhesion and trafficking.[3]

Role of Fucosylated Glycans in the Innate Immune Response

Fucosylated glycans are key players in the initial stages of an immune response, influencing the function of innate immune cells such as macrophages and dendritic cells (DCs).

Macrophage Polarization and Function

Terminal fucosylation has been identified as a hallmark of inflammatory M1 macrophages. Inhibition of fucosylation can skew macrophage differentiation towards an anti-inflammatory M2 phenotype, suggesting a role for fucosylated glycans in modulating inflammatory responses.[4] Dietary fucose has also been shown to act as a differential regulator of macrophage polarization, with its effects being dependent on the host's immune status.[5][6]

Dendritic Cell Function

Fucosylation is important for dendritic cell (DC) function, including their maturation and antigen presentation capacity. The C-type lectin receptor DC-SIGN, expressed on DCs, recognizes fucosylated ligands, such as Lewis X (Lex), on pathogens. This interaction can trigger specific signaling pathways that influence the subsequent adaptive immune response, for instance, by promoting a Th2-type response.[7][8]

Role of Fucosylated Glycans in the Adaptive Immune Response

Fucosylation plays a pivotal role in shaping the adaptive immune response by modulating the function of T cells, B cells, and the antibodies they produce.

T Cell Activation and Signaling

The T cell receptor (TCR) is a heavily core-fucosylated glycoprotein, and this modification is essential for T cell activation.^{[9][10]} Core fucosylation of the TCR is required for efficient contact with the peptide-MHC (pMHC) complex on antigen-presenting cells (APCs), thereby lowering the threshold for T cell activation.^{[6][9]} Loss of core fucosylation on T cells leads to impaired TCR signaling, reduced cytokine production, and attenuated T cell-mediated immune responses.^{[9][11]}

B Cell Development and Activation

Core fucosylation is critical at multiple stages of B cell biology. It is required for the proper assembly of the pre-B cell receptor (pre-BCR) and for signal transduction through the B cell receptor (BCR) upon antigen recognition.^{[1][4][12]} FUT8 deficiency leads to impaired B cell development and a suppressed humoral immune response.^[13]

Antibody Effector Functions

The fucosylation status of the N-glycan at position Asn297 in the Fc region of immunoglobulin G (IgG) has a profound impact on its effector functions. The absence of core fucose (afucosylation) on IgG1 significantly enhances its binding affinity to the FcγRIIIa receptor on natural killer (NK) cells, leading to a dramatic increase in antibody-dependent cell-mediated cytotoxicity (ADCC).^{[1][14]} This has major implications for the development of therapeutic monoclonal antibodies with enhanced cytotoxic potential.^[15]

Fucosylated Glycans in Immune Cell Trafficking

The migration of leukocytes from the bloodstream into tissues is a fundamental process in immune surveillance and inflammation, and it is critically dependent on fucosylated glycans.

Selectins and Their Fucosylated Ligands

Selectins are a family of C-type lectins expressed on leukocytes (L-selectin) and endothelial cells (P- and E-selectin) that mediate the initial tethering and rolling of leukocytes on the blood vessel wall.^[16] The ligands for selectins are cell surface glycoproteins decorated with fucosylated structures, most notably the sialyl Lewis X (sLex) tetrasaccharide.^{[17][18]} The synthesis of these ligands is dependent on specific fucosyltransferases, such as Fuc-TVII.^[3]

Deficiencies in the enzymes responsible for synthesizing these fucosylated ligands lead to leukocyte adhesion deficiency type II (LAD-II), a rare genetic disorder characterized by recurrent infections.[\[18\]](#)

Quantitative Data on the Role of Fucosylation in Immune Response

The following tables summarize key quantitative findings from the literature, highlighting the significant impact of fucosylation on various immune parameters.

Parameter	Fucosylation Status	Effect	Fold Change / Quantitative Measure	Reference(s)
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)	Afucosylated IgG1	Increased ADCC activity	Up to 100-fold increase compared to fucosylated IgG1	[1][14]
T Cell Activation (CD69 expression)	Loss of core fucosylation (Fut8-/-)	Decreased T cell activation	3.5-fold decrease in CD69+ T cells	[9]
T-B Cell Conjugate Formation	Loss of core fucosylation on T cells	Reduced T-B cell interaction	29.4% (wild-type) vs. 7.4% (Fut8-/-)	[10]
Cytokine Production (IL-2 by T cells)	Loss of core fucosylation on T cells	Decreased IL-2 secretion	Significantly reduced	[10]
IgG Subclass Production	Loss of core fucosylation (Fut8-/- mice)	Reduced IgG1, IgG2a, IgG2b, IgG3	Significantly reduced	[1]
Fucosylation in Systemic Lupus Erythematosus (SLE)	Hyper-fucosylation of CD4+ T cells	Associated with SLE	Significantly increased in SLE patients (p < 0.001)	[9][10]

Fucosylated Glycoprotein/S structure	Immune Cell/Molecule	Function Affected	Quantitative Impact	Reference(s)
Core Fucosylated N-glycans	T Cell Receptor (TCR)	T cell activation	Essential for efficient TCR-pMHC-II contacts	[9] [10]
Core Fucosylated N-glycans	B Cell Receptor (BCR)	B cell signaling and activation	Required for proper signal transduction	[1] [12]
Afucosylated N-glycan on IgG1 Fc	IgG1	Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)	~100-fold enhancement of ADCC	[1] [14]
Sialyl Lewis X (sLex)	Leukocytes	Cell adhesion and trafficking	Essential for selectin binding and leukocyte rolling	[3] [17]
Lewis X (Lex) on pathogens	Dendritic Cells (via DC-SIGN)	Pathogen recognition and T cell polarization	Induces Th2 immune responses	[7]

Experimental Protocols for Studying Fucosylated Glycans

This section provides detailed methodologies for key experiments used to investigate the role of fucosylated glycans in the immune response.

Lectin Blotting for Detection of Fucosylation

Lectin blotting is a technique used to detect fucosylated glycoproteins following their separation by SDS-PAGE and transfer to a membrane.

Protocol:

- Protein Separation and Transfer:
 - Separate glycoprotein samples on an SDS-PAGE gel.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane using a standard Western blot transfer protocol.[\[19\]](#)
- Blocking:
 - Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 3% BSA in TBST) to prevent non-specific binding of the lectin.[\[20\]](#)
- Lectin Incubation:
 - Incubate the membrane with a biotinylated fucose-specific lectin (e.g., Aleuria aurantia lectin (AAL) for core fucose, or Ulex europaeus agglutinin I (UEA I) for α 1,2-linked fucose) at a concentration of 1-20 μ g/mL in blocking buffer for 1-2 hours at room temperature with gentle agitation.[\[19\]](#)[\[21\]](#)
- Washing:
 - Wash the membrane four times for 5 minutes each with washing buffer (e.g., TBST) to remove unbound lectin.[\[19\]](#)
- Detection:
 - Incubate the membrane with streptavidin conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.[\[7\]](#)
 - Wash the membrane as in step 4.
 - Detect the signal using a chemiluminescent HRP substrate and an imaging system.[\[7\]](#)

Lectin Affinity Chromatography for Enrichment of Fucosylated Glycoproteins

This method is used to isolate fucosylated glycoproteins or glycopeptides from complex biological samples.

Protocol:

- **Column Preparation:**
 - Pack a chromatography column with a fucose-specific lectin immobilized on a resin (e.g., AAL-agarose).[5]
 - Equilibrate the column with a binding buffer (e.g., 10 mM HEPES-NaOH, pH 7.5).[5]
- **Sample Loading:**
 - Apply the protein or peptide digest sample to the equilibrated column.
- **Washing:**
 - Wash the column extensively with the binding buffer to remove non-specifically bound molecules.
- **Elution:**
 - Elute the bound fucosylated glycoproteins or glycopeptides using an elution buffer containing a competitive sugar (e.g., 20 mM L-fucose in the binding buffer).[5]
- **Downstream Analysis:**
 - The enriched fucosylated molecules can then be analyzed by mass spectrometry or other techniques.

Mass Spectrometry for Fucosylation Analysis

Mass spectrometry (MS) is a powerful tool for the detailed characterization and quantification of fucosylation at specific glycosylation sites.

Protocol Outline:

- **Protein Digestion:**
 - Digest the glycoprotein sample into peptides using a protease such as trypsin.[22]

- Enrichment of Glycopeptides (Optional but Recommended):
 - Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography as described above.
- LC-MS/MS Analysis:
 - Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[\[22\]](#)
 - Use fragmentation methods such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the peptides and their attached glycans.
- Data Analysis:
 - Use specialized software to identify the peptides and characterize the attached glycan structures, including the presence and location of fucose residues. The mass of fucose (146.0577 Da) is used to identify its presence.

Flow Cytometry for Analysis of Fucosylation on Immune Cells

Flow cytometry can be used to quantify the level of fucosylation on the surface of different immune cell populations.

Protocol:

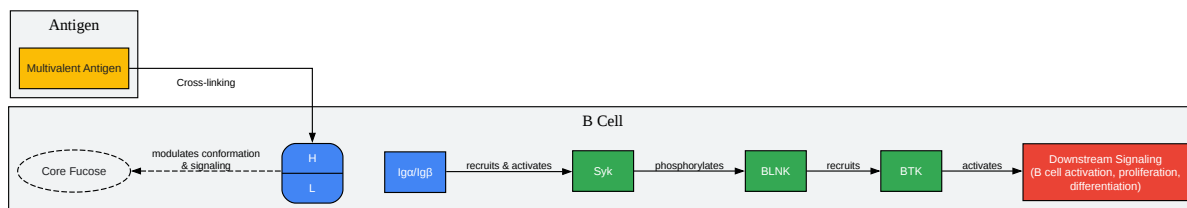
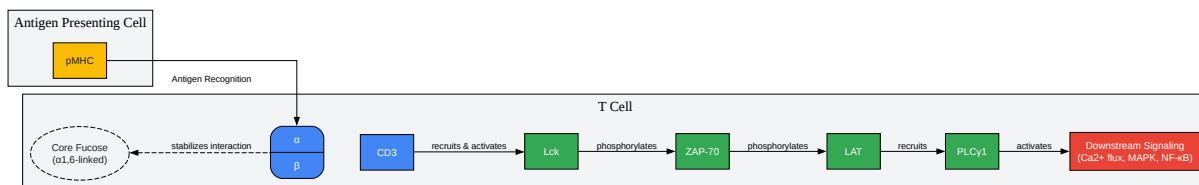
- Cell Preparation:
 - Prepare a single-cell suspension of the immune cells of interest (e.g., T cells, B cells).
- Staining:
 - Incubate the cells with a fluorescently labeled fucose-specific lectin (e.g., FITC-conjugated AAL).
 - Co-stain with fluorescently labeled antibodies against cell surface markers to identify specific immune cell subsets (e.g., CD3 for T cells, CD19 for B cells).

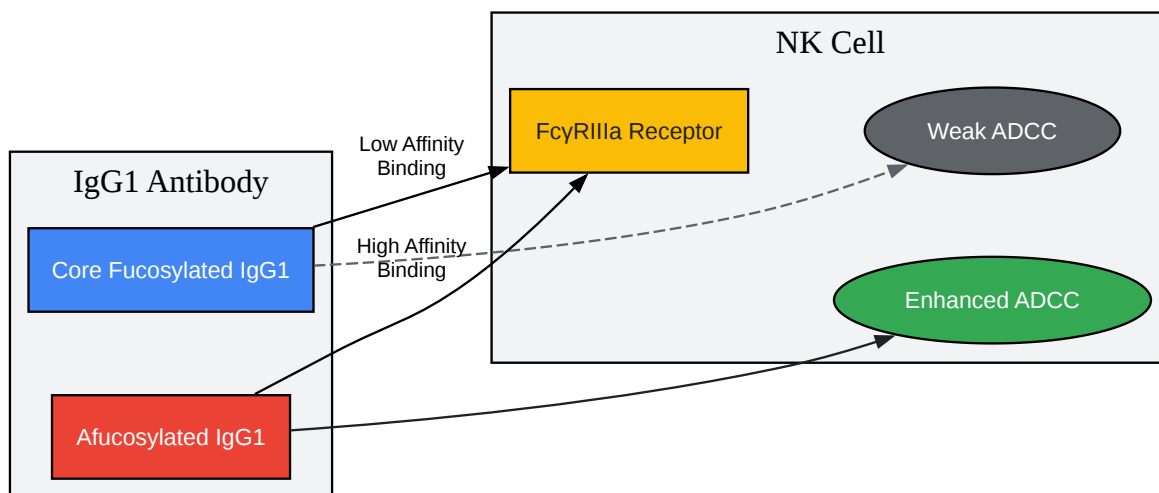
- Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Quantify the mean fluorescence intensity (MFI) of the lectin staining within each gated immune cell population to determine the relative level of surface fucosylation.

Visualizing Fucosylation in Immune Signaling and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the study of fucosylated glycans in the immune response.

Signaling Pathways





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- To cite this document: BenchChem. [Role of fucosylated glycans in immune response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118439#role-of-fucosylated-glycans-in-immune-response]

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